Methyl indole-5-carboxylate
Overview
Description
Methyl indole-5-carboxylate is a substituted 1H-indole . It can be prepared by the esterification of indole-5-carboxylic acid . It is also known as Methyl 1H-indole-5-carboxylate .
Synthesis Analysis
The synthesis of Methyl indole-5-carboxylate involves the esterification of indole-5-carboxylic acid .Molecular Structure Analysis
The molecular formula of Methyl indole-5-carboxylate is C10H9NO2 . It has an average mass of 175.184 Da and a monoisotopic mass of 175.063324 Da .Chemical Reactions Analysis
Methyl indole-5-carboxylate can be used as a reactant in various processes. These include the biosynthesis of inhibitors of protein kinases, metal-free Friedel-Crafts alkylation, preparation of diphenylsulfonium ylides from Martin’s sulfurane, cross dehydrogenative coupling reactions, synthesis of indirubin derivatives, and preparation of aminoindolylacetates .Physical And Chemical Properties Analysis
Methyl indole-5-carboxylate has a melting point of 126-128 °C . It is predicted to have a boiling point of 331.7±15.0 °C and a density of 1.253±0.06 g/cm3 . It is soluble in Chloroform and Methanol , but insoluble in water . It is typically found in a powder to crystal form .Scientific Research Applications
-
Biosynthesis of Protein Kinase Inhibitors
- Application : Methyl indole-5-carboxylate is used as a reactant in the biosynthesis of inhibitors of protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). Inhibitors of these enzymes can be used in the treatment of diseases such as cancer.
-
Metal-Free Friedel-Crafts Alkylation
-
Preparation of Diphenylsulfonium Ylides from Martin’s Sulfurane
-
Cross Dehydrogenative Coupling Reactions
-
Synthesis of Indirubin Derivatives
-
Preparation of Aminoindolylacetates
-
Metal-Catalyzed Functionalization of Indoles
- Application : Methyl indole-5-carboxylate is used in the metal-catalyzed functionalization of indoles . This process involves the use of transition metals to catalyze the functionalization of indoles, which are important heterocycles in organic synthesis, natural products, and drug discovery .
- Results : The outcomes of these experiments would be new functionalized indoles that could potentially be used in various applications, including medicinal chemistry and materials science .
-
Preparation of Biaryls
- Application : Methyl indole-5-carboxylate is used as a reactant in the preparation of biaryls . Biaryls are a type of organic compound consisting of two aryl groups connected by a single bond. They have applications in various fields, including medicinal chemistry and materials science .
- Results : The outcomes of these experiments would be new biaryls that could potentially be used in various applications .
-
Synthesis of Amination Compounds
- Application : Methyl indole-5-carboxylate is used as a reactant in the synthesis of amination compounds . Amination is the process of introducing an amino group into a molecule. Amination compounds have applications in various fields, including medicinal chemistry and materials science .
- Results : The outcomes of these experiments would be new amination compounds that could potentially be used in various applications .
-
Preparation of Dearomatization Compounds
- Application : Methyl indole-5-carboxylate is used as a reactant in the preparation of dearomatization compounds . Dearomatization is the process of converting an aromatic compound into a non-aromatic one. Dearomatization compounds have applications in various fields, including medicinal chemistry and materials science .
- Results : The outcomes of these experiments would be new dearomatization compounds that could potentially be used in various applications .
-
Synthesis of Nickel, Palladium, and Rhodium Compounds
- Application : Methyl indole-5-carboxylate is used as a reactant in the synthesis of nickel, palladium, and rhodium compounds . These compounds have applications in various fields, including catalysis and materials science .
- Results : The outcomes of these experiments would be new metal compounds that could potentially be used in various applications .
-
Synthesis of Antiviral Drugs
- Application : Methyl indole-5-carboxylate is used as a reactant in the synthesis of antiviral drugs . Indole is a privileged pharmacophore against a variety of targets with applications, such as antiviral (e.g. Ateviridine) .
- Results : The outcomes of these experiments would be new antiviral drugs that could potentially be used in the treatment of various viral diseases .
-
Synthesis of Anti-Inflammatory Drugs
- Application : Methyl indole-5-carboxylate is used as a reactant in the synthesis of anti-inflammatory drugs . Indole is a privileged pharmacophore against a variety of targets with applications, such as anti-inflammatory (e.g. Indomethacin) .
- Results : The outcomes of these experiments would be new anti-inflammatory drugs that could potentially be used in the treatment of various inflammatory diseases .
-
Synthesis of Antihypertensive Drugs
- Application : Methyl indole-5-carboxylate is used as a reactant in the synthesis of antihypertensive drugs . Indole is a privileged pharmacophore against a variety of targets with applications, such as antihypertensive (e.g. Pindolol) .
- Results : The outcomes of these experiments would be new antihypertensive drugs that could potentially be used in the treatment of hypertension .
-
Synthesis of Anticancer Drugs
- Application : Methyl indole-5-carboxylate is used as a reactant in the synthesis of anticancer drugs . Indole is a privileged pharmacophore against a variety of targets with applications, such as anticancer (e.g. Panobinostat) .
- Results : The outcomes of these experiments would be new anticancer drugs that could potentially be used in the treatment of various types of cancer .
-
Synthesis of Drugs Targeting CNS
- Application : Methyl indole-5-carboxylate is used as a reactant in the synthesis of drugs targeting the central nervous system (CNS) . Indole is a privileged pharmacophore against a variety of targets with applications, such as antidepressant Roxindole and antipsychotic Oxypertine .
- Results : The outcomes of these experiments would be new CNS-targeting drugs that could potentially be used in the treatment of various CNS disorders .
Safety And Hazards
Methyl indole-5-carboxylate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .
properties
IUPAC Name |
methyl 1H-indole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-10(12)8-2-3-9-7(6-8)4-5-11-9/h2-6,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYBMFJLYYEOBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00372193 | |
Record name | Methyl indole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00372193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl indole-5-carboxylate | |
CAS RN |
1011-65-0 | |
Record name | Methyl indole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00372193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 1H-indole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.